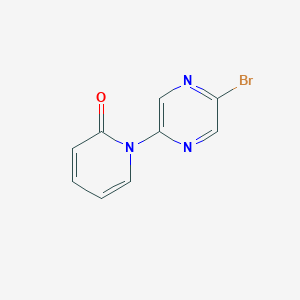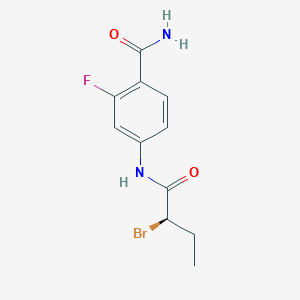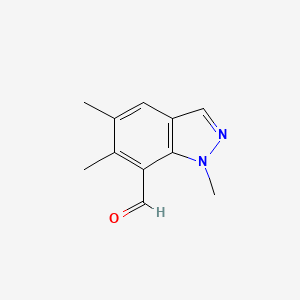
1,5,6-Trimethyl-1H-indazole-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,6-Trimethyl-1H-Indazole-7-carboxaldehyde is a chemical compound belonging to the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.
Modern Approaches: Recent advancements include the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve higher yields and selectivity.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly employed, where the reaction mixture is prepared, reacted, and then purified to obtain the desired compound.
Continuous Flow Chemistry: This method involves the continuous flow of reactants through a reactor, allowing for better control over reaction conditions and improved scalability.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 1,5,6-trimethyl-1H-indazole-7-carboxylate.
Substitution: Substitution reactions at the indazole ring can introduce different functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and carboxylates.
Substitution Products: A variety of functionalized indazoles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Indazole derivatives have shown potential as enzyme inhibitors, making them valuable in studying biological processes.
Medicine: The compound and its derivatives are explored for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Indazoles are used in the development of new materials with unique properties, such as conductive polymers and dyes.
Mecanismo De Acción
The mechanism by which 1,5,6-trimethyl-1H-Indazole-7-carboxaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely based on the biological context.
Comparación Con Compuestos Similares
1H-Indazole-3-carbaldehyde: Used in multicomponent reactions and as a precursor for biologically active molecules.
1H-Imidazole-2-carboxaldehyde: Known for its antimicrobial and antifungal properties.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1,5,6-trimethylindazole-7-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-7-4-9-5-12-13(3)11(9)10(6-14)8(7)2/h4-6H,1-3H3 |
Clave InChI |
DGRZWKZRXOYBGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1C)C=O)N(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


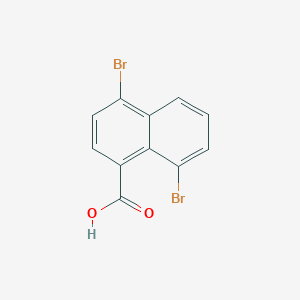
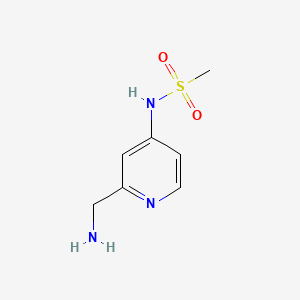
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)

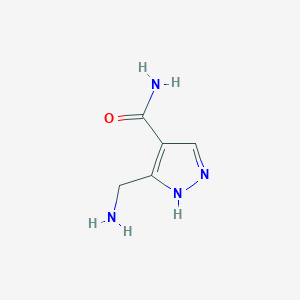
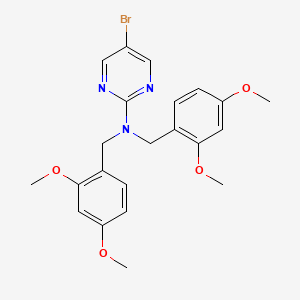
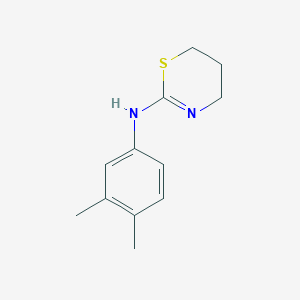
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
![1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)

![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
